molecular formula C10H16N6 B14639491 1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine CAS No. 52378-57-1

1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine

Cat. No.: B14639491
CAS No.: 52378-57-1
M. Wt: 220.27 g/mol
InChI Key: SESBNJZEWNWYQM-UHFFFAOYSA-N
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Description

Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- is a complex organic compound that features a guanidine group, a cyano group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of solvent-free conditions and microwave-assisted synthesis can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophiles involved .

Scientific Research Applications

Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Guanidine derivatives: Compounds with similar guanidine groups but different substituents.

    Imidazole derivatives: Compounds with imidazole rings but different functional groups attached.

Uniqueness

Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- is unique due to the combination of the guanidine group, cyano group, and imidazole ring in its structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

52378-57-1

Molecular Formula

C10H16N6

Molecular Weight

220.27 g/mol

IUPAC Name

1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine

InChI

InChI=1S/C10H16N6/c1-12-10(15-7-11)14-5-3-2-4-9-6-13-8-16-9/h6,8H,2-5H2,1H3,(H,13,16)(H2,12,14,15)

InChI Key

SESBNJZEWNWYQM-UHFFFAOYSA-N

Canonical SMILES

CN=C(NCCCCC1=CN=CN1)NC#N

Origin of Product

United States

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